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Compound of Interest

Compound Name:
3-(3,5-Dimethyl-1H-pyrazol-1-

yl)-3-oxopropanenitrile

Cat. No.: B1581281 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyanoacetyl-3,5-

dimethylpyrazole

Introduction
1-Cyanoacetyl-3,5-dimethylpyrazole, a key reagent in modern synthetic chemistry, serves as a

highly effective and versatile building block, particularly in the development of novel

heterocyclic compounds for the pharmaceutical and agrochemical industries.[1][2][3] With the

molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol , this compound has

established itself as a superior cyanoacetylating agent.[4][5] It offers significant advantages

over traditional reagents like ethyl cyanoacetate and cyanoacetyl chloride, including greater

stability, convenience, and efficiency, often resulting in higher yields and simplified product

purification.[6][7]

This guide, designed for researchers, scientists, and drug development professionals, provides

a comprehensive exploration of the core physical and spectral properties of 1-Cyanoacetyl-3,5-

dimethylpyrazole. As a Senior Application Scientist, the objective is not merely to present data,

but to illuminate the causality behind experimental choices and the practical implications of

these properties in a research and development setting. Understanding these fundamental

characteristics is paramount for optimizing reaction conditions, ensuring purity, and

successfully utilizing this reagent to its full potential.
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Core Physicochemical Properties
A precise understanding of a reagent's physical properties is the foundation of its effective

application in synthesis. These characteristics govern its behavior in different solvents and

thermal conditions, and are the primary indicators of its identity and purity.

Molecular Identity and Macroscopic Properties
The compound is registered under CAS Number 36140-83-7.[4][8] It typically presents as a

white to cream crystalline powder.[9] Its fundamental properties are summarized below.

Property Value Source(s)

CAS Number 36140-83-7 [4][8][9]

Molecular Formula C₈H₉N₃O [4][5][9]

Molecular Weight 163.18 g/mol [4][5][8]

Appearance
White to cream crystalline

powder
[9]

Melting Point 116-122 °C [3][4][8]

Boiling Point 331.4 ± 44.0 °C (Predicted) [8]

Density 1.16 ± 0.1 g/cm³ (Predicted) [8]

IUPAC Name
3-(3,5-dimethyl-1H-pyrazol-1-

yl)-3-oxopropanenitrile
[2][9]

The melting point is a critical parameter for quality control. A sharp melting range within the

cited values (e.g., 118-122 °C) is a strong indicator of high purity. A broad or depressed melting

range would suggest the presence of impurities. The provided boiling point and density are

predicted values and should be treated with caution, as experimental determination may be

complicated by potential thermal decomposition at elevated temperatures.

One of the most significant practical properties of this reagent is related to its solubility profile

during a reaction. While the reagent itself is soluble in common organic solvents used for

synthesis, the 3,5-dimethylpyrazole byproduct generated after cyanoacetylation is highly
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soluble.[6][7] This differential solubility is a key advantage, as it allows for the straightforward

isolation of the desired N-cyanoacetylated product, which often precipitates or can be

crystallized from the reaction medium, simplifying purification immensely.[6][7]

The molecular structure of 1-Cyanoacetyl-3,5-dimethylpyrazole is depicted below.

Caption: Molecular structure of 1-Cyanoacetyl-3,5-dimethylpyrazole.

Spectroscopic Profile: A Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous confirmation of molecular

structure and is a cornerstone of quality assurance for any chemical reagent.

Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the

molecule. For 1-Cyanoacetyl-3,5-dimethylpyrazole, the spectrum is characterized by several

key absorption bands. The presence of a sharp, strong band around 2250 cm⁻¹ is indicative of

the nitrile (C≡N) stretching vibration. A strong absorption in the region of 1700-1750 cm⁻¹

corresponds to the carbonyl (C=O) group of the acetyl moiety. Additional bands corresponding

to C-H, C-N, and C=C bonds of the pyrazole ring and methyl groups will also be present,

providing a complete fingerprint of the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum is a definitive tool for structural verification.[12] The

expected signals for 1-Cyanoacetyl-3,5-dimethylpyrazole would include:

Two distinct singlets in the aromatic region (around 6.0 ppm), one for the lone proton on

the pyrazole ring.

A singlet for the methylene protons (CH₂) adjacent to the carbonyl and cyano groups.

Two separate singlets for the two methyl (CH₃) groups attached to the pyrazole ring, which

may have slightly different chemical shifts due to their electronic environment.
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¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon

skeleton.[13] Key signals would include resonances for the two methyl carbons, the carbons

of the pyrazole ring, the methylene carbon, the carbonyl carbon, and the nitrile carbon.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The electron

ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a

prominent molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺) corresponding to

the molecular weight of 163.18 g/mol . Analysis of the fragmentation pattern can further

corroborate the proposed structure.

Solid-State Characterization: The Importance of
Crystal Structure
While a specific, publicly available crystal structure for 1-Cyanoacetyl-3,5-dimethylpyrazole was

not identified in the literature reviewed, understanding the principles of solid-state

characterization is vital for drug development professionals. X-ray crystallography provides the

definitive three-dimensional arrangement of atoms in a crystalline solid.[14] This knowledge is

crucial for understanding structure-activity relationships (SAR), identifying potential polymorphs

(different crystal forms of the same compound), and predicting intermolecular interactions that

govern properties like solubility and stability.[14][15] Pyrazole derivatives are known to form

diverse crystal packing arrangements, often stabilized by hydrogen bonds.[14][16]

Generalized Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure for a novel pyrazole derivative follows a well-

established workflow. The causality is clear: each step is designed to obtain high-quality

diffraction data that can be mathematically transformed into a precise 3D model of the

molecule.

Step-by-Step Methodology:

Crystal Growth & Selection:

Action: Grow suitable single crystals of the compound, typically by slow evaporation of a

saturated solution, vapor diffusion, or cooling.
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Rationale: A high-quality, single crystal without significant defects is required to produce a

clean diffraction pattern.

Execution: Select a well-formed crystal under a polarizing microscope and mount it on a

goniometer head.[14]

Data Collection:

Action: Place the mounted crystal in a diffractometer and cool it in a stream of cold

nitrogen (typically 100-170 K).[14][17]

Rationale: Cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction

spots and a more precise final structure.

Execution: Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα

radiation) and collect a series of diffraction images as the crystal is rotated.[14]

Structure Solution and Refinement:

Action: Process the collected diffraction data to determine the unit cell dimensions and

space group. Solve the structure using direct methods or Patterson methods (e.g., with

software like SHELXT).[17]

Rationale: The "phase problem" is solved in this step, providing an initial electron density

map and a preliminary model of the molecular structure.

Execution: Refine the atomic positions and thermal parameters against the experimental

data using least-squares methods (e.g., with SHELXL) until the calculated and observed

diffraction patterns match closely.[17]

Data Analysis and Visualization:

Action: Analyze the final refined structure to determine precise bond lengths, bond angles,

and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

Rationale: This final model provides deep insight into the molecule's conformation and

how it interacts with its neighbors in the solid state.
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Execution: Visualize the structure using software to create diagrams of the molecule and

its packing in the crystal lattice.
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Data Acquisition
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(Microscopy)

X-ray Data Collection
(Cryo-cooling, ~120K)

Structure Solution
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Analysis & Validation
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Click to download full resolution via product page

Caption: A generalized workflow for single-crystal X-ray crystallography.

Conclusion
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1-Cyanoacetyl-3,5-dimethylpyrazole is a reagent of significant value in synthetic and medicinal

chemistry. Its well-defined physical properties—a distinct melting point, characteristic

spectroscopic fingerprint, and advantageous solubility profile—make it a reliable and efficient

tool for the synthesis of complex heterocyclic systems. A thorough understanding and

application of the analytical techniques described in this guide are essential for any scientist

seeking to verify the quality of this starting material and leverage its unique reactivity in their

research endeavors. The principles of characterization outlined herein form a self-validating

system that ensures the integrity and reproducibility of experimental outcomes, which is the

ultimate goal in any scientific or drug development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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